molecular formula C21H19ClN2O2 B4099262 1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione

1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione

Cat. No.: B4099262
M. Wt: 366.8 g/mol
InChI Key: YMZSXJDFSWNZTP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a dihydropyridinyl group attached to a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve the use of chlorobenzene derivatives and coupling reactions such as Friedel-Crafts acylation.

    Formation of the dihydropyridinyl group: This can be synthesized through the reduction of pyridine derivatives using reducing agents like sodium borohydride or catalytic hydrogenation.

    Coupling of the phenyl group: This step may involve the use of phenyl halides and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The dihydropyridinyl group can be oxidized to form pyridine derivatives.

    Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation products: Pyridine derivatives.

    Reduction products: Pyrrolidine derivatives.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione would depend on its specific interactions with biological targets. Potential molecular targets may include enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(4-phenylpyridin-1-yl)pyrrolidine-2,5-dione: Lacks the dihydropyridinyl group.

    1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine: Lacks the dione functionality.

Uniqueness

1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione is unique due to the presence of both the dihydropyridinyl group and the pyrrolidine-2,5-dione core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-17-6-8-18(9-7-17)24-20(25)14-19(21(24)26)23-12-10-16(11-13-23)15-4-2-1-3-5-15/h1-10,19H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZSXJDFSWNZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
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1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
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1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
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1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione

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